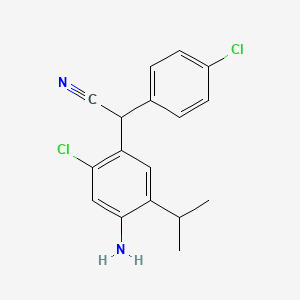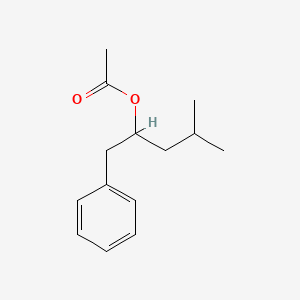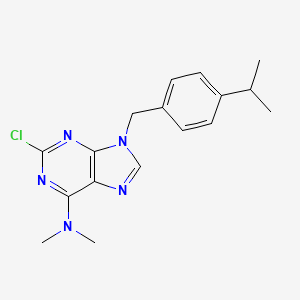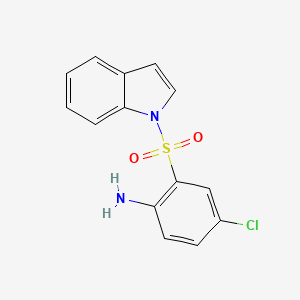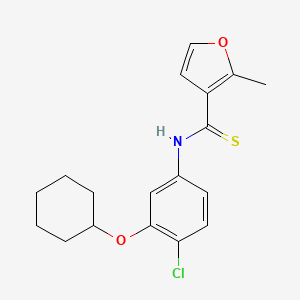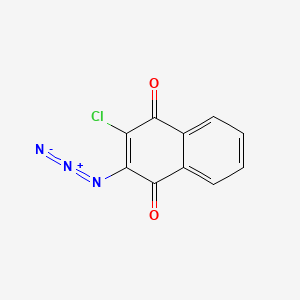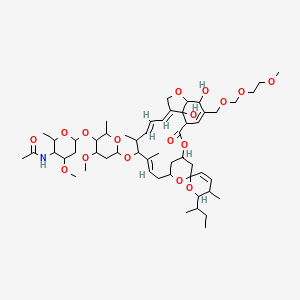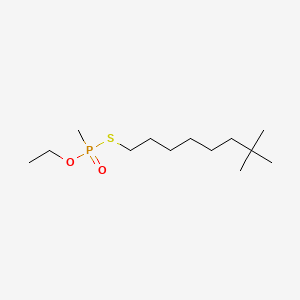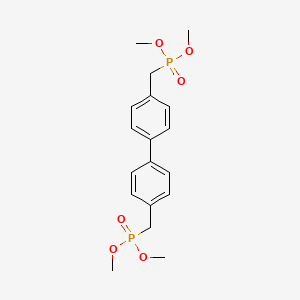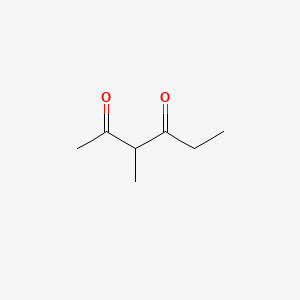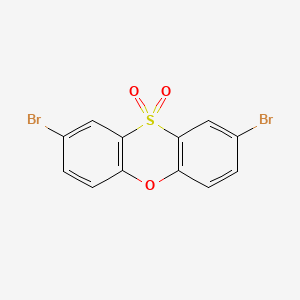
2,8-Dibromophenoxanthin 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dibromophenoxanthin 10,10-dioxide is a chemical compound with the molecular formula C12H6Br2O3S It is a derivative of phenoxanthin, characterized by the presence of two bromine atoms at the 2 and 8 positions and a dioxide group at the 10,10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromophenoxanthin 10,10-dioxide typically involves the bromination of phenoxanthin followed by oxidation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at room temperature.
For the oxidation step, common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reaction conditions may vary depending on the desired yield and purity of the final product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dibromophenoxanthin 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxide group or reduce the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atoms.
Aplicaciones Científicas De Investigación
2,8-Dibromophenoxanthin 10,10-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,8-Dibromophenoxanthin 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,8-Dibromophenoxanthin 10,10-dioxide can be compared with other similar compounds, such as:
2,8-Dibromodibenzothiophene-S,S-dioxide: Similar in structure but with a sulfur atom instead of an oxygen atom.
Phenoxathiin: Lacks the bromine and dioxide groups, resulting in different chemical properties and reactivity.
Dibenzothiophene: Contains sulfur instead of oxygen and lacks the bromine atoms.
Propiedades
Número CAS |
31401-52-2 |
|---|---|
Fórmula molecular |
C12H6Br2O3S |
Peso molecular |
390.05 g/mol |
Nombre IUPAC |
2,8-dibromophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H6Br2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H |
Clave InChI |
TUAXDGHCFKHFMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)S(=O)(=O)C3=C(O2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



